米氮平N-氧化物
描述
米氮平N-氧化物是米氮平的代谢产物,米氮平是一种四环类抗抑郁药,主要用于治疗重度抑郁症。米氮平本身以其独特的作用机制而闻名,该机制涉及拮抗中枢突触前α-2肾上腺素受体,从而导致去甲肾上腺素和血清素释放增加。 米氮平N-氧化物是通过米氮平的代谢氧化形成的,并保留了其母体化合物的一些药理特性 .
科学研究应用
米氮平N-氧化物在科学研究中有多种应用:
化学: 它用作分析化学中的参考标准,用于定量和鉴定米氮平和其代谢产物。
生物学: 关于米氮平N-氧化物的研究有助于了解米氮平的代谢途径和药代动力学。
医学: 关于米氮平N-氧化物的研究有助于开发新的抗抑郁疗法和改进现有的抗抑郁疗法。
作用机制
米氮平N-氧化物通过与米氮平相同的分子靶标相互作用来发挥作用。它充当中枢突触前α-2肾上腺素受体的拮抗剂,抑制对突触前神经的负反馈,并导致去甲肾上腺素释放增加。 此外,它阻断突触后5-HT2和5-HT3血清素受体,这有助于减少与选择性血清素再摄取抑制剂相关的恶心和焦虑等副作用 .
类似化合物:
- 氯米帕明N-氧化物
- 多虑平N-氧化物
- 西酞普兰N-氧化物
- 氯氮平N-氧化物
- 奥氮平N-氧化物
比较: 米氮平N-氧化物在其对去甲肾上腺素和血清素受体的双重作用方面是独一无二的,这使其有别于其他主要作用于单一神经递质系统的N-氧化物代谢产物。 这种双重作用有助于其在治疗重度抑郁症时具有更少的副作用 .
生化分析
Cellular Effects
Mirtazapine, the parent compound, has been reported to have effects on various types of cells and cellular processes
Molecular Mechanism
It’s known that Mirtazapine, the parent compound, exerts its effects at the molecular level through various mechanisms
Dosage Effects in Animal Models
A study has shown that intranasal administration of Mirtazapine (the parent compound) in lipid nanocapsules could deliver a higher amount of the drug to the brain with less drug levels in blood when compared to the Mirtazapine solution after intravenous and intranasal administration .
Metabolic Pathways
Mirtazapine N-Oxide is a metabolite of Mirtazapine, which is metabolized mainly by the CYP450 enzyme
准备方法
合成路线和反应条件: 米氮平N-氧化物的合成通常涉及米氮平的氧化。这可以通过在受控条件下使用各种氧化剂来实现,例如过氧化氢或过酸。 反应通常在二氯甲烷或乙腈等有机溶剂中进行,温度保持在室温到略微升高的温度,以确保反应顺利进行 .
工业生产方法: 米氮平N-氧化物的工业生产遵循类似的原理,但规模更大。该过程涉及使用大型反应器,其中米氮平使用工业级氧化剂进行氧化。 反应条件经过优化,以最大限度地提高产率和纯度,并使用结晶或色谱等技术纯化产物 .
化学反应分析
反应类型: 米氮平N-氧化物主要经历还原和取代反应。
常见试剂和条件:
还原: 米氮平N-氧化物可以使用诸如氢化铝锂或硼氢化钠等还原剂在无水溶剂中还原回米氮平。
主要产物:
还原: 主要产物是米氮平。
相似化合物的比较
- Clomipramine N-oxide
- Doxepin N-oxide
- Citalopram N-oxide
- Clozapine N-oxide
- Olanzapine N-oxide
Comparison: Mirtazapine N-oxide is unique in its dual action on both norepinephrine and serotonin receptors, which distinguishes it from other N-oxide metabolites that may primarily act on a single neurotransmitter system. This dual action contributes to its efficacy in treating major depressive disorder with fewer side effects .
属性
IUPAC Name |
5-methyl-5-oxido-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-20(21)10-9-19-16(12-20)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)19/h2-8,16H,9-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFCUVMEBFTFQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676048 | |
Record name | 2-Methyl-2-oxo-1,2,3,4,10,14b-hexahydro-2lambda~5~-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155172-12-6 | |
Record name | Mirtazapine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155172126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-2-oxo-1,2,3,4,10,14b-hexahydro-2lambda~5~-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,10,14b-Hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine 2-Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MIRTAZAPINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9B48BTE8H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is Mirtazapine N-oxide formed in the body?
A1: Mirtazapine N-oxide is a metabolite of Mirtazapine, generated through biotransformation. Research using the fungus Cunninghamella elegans as a model for mammalian metabolism revealed that this fungus metabolizes Mirtazapine into seven distinct metabolites, including Mirtazapine N-oxide. [] This suggests that similar metabolic pathways involving oxidation may be responsible for the formation of Mirtazapine N-oxide in mammals, including humans.
Q2: What analytical methods are available for detecting and quantifying Mirtazapine N-oxide in biological samples?
A2: Several analytical methods have been developed for the detection and quantification of Mirtazapine N-oxide in biological samples:
- Enantioselective HPLC with Fluorescence Detection: This method allows for the simultaneous quantification of Mirtazapine, Desmethylmirtazapine, 8-Hydroxymirtazapine, and Mirtazapine N-oxide in plasma and urine samples. [] This technique utilizes liquid-solid extraction for sample preparation and achieves high sensitivity and accuracy.
- Chiral Capillary Zone Electrophoresis with Acetonitrile-Field-Amplified Sample Stacking: This method enables the simultaneous enantioselective separation of Mirtazapine, N-Desmethylmirtazapine, 8-Hydroxymirtazapine, and Mirtazapine N-oxide. [] This technique provides rapid analysis with high sensitivity and has been validated for pharmacokinetic studies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。